![molecular formula C9H8N4S2 B2769337 N-[4-(2-thienyl)-2-pyrimidinyl]thiourea CAS No. 439096-95-4](/img/structure/B2769337.png)
N-[4-(2-thienyl)-2-pyrimidinyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- N-[4-(2-thienyl)-2-pyrimidinyl]thiourea is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
- It is used in medicinal chemistry and has diverse biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis Analysis
- The synthesis of thiourea derivatives often involves condensation reactions between sulfur, α-methylene carbonyl compounds, and α-cyano esters.
- Various synthetic approaches have been employed to improve selectivity, purity, and pharmacokinetic activity.
Molecular Structure Analysis
- The molecular formula is C₁₆H₁₂N₂OS .
- The compound has a thiophene ring system, which enhances its pharmacological properties.
Chemical Reactions Analysis
- Thiourea derivatives can participate in various chemical reactions, including condensation reactions and heterocyclization.
- Specific reactions for this compound would require further investigation.
Physical And Chemical Properties Analysis
- Melting point : Not specified.
- Solubility : Varies depending on the solvent.
- FT-IR and NMR spectroscopy can provide additional structural information.
科学的研究の応用
Enzyme Inhibition for Diabetes Treatment
Research has identified novel pyrimidine-based thiourea compounds, including structures akin to N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, as potential treatments for type II diabetes mellitus. These compounds have shown inhibitory potential against α-glucosidase, an enzyme crucial in carbohydrate digestion, indicating their significance in managing blood sugar levels. Compounds synthesized demonstrated better inhibition than the reference compound acarbose, suggesting their potential as therapeutic agents against diabetes mellitus (Tanzeel Ur Rehman, Islam Ullah Khan, S. Riaz, 2017).
Anti-inflammatory Activities
A series of pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities. These compounds, related to N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, have been tested in vivo and compared with standard drugs like diclofenac sodium. Some derivatives exhibited moderate activity, showcasing their potential for developing new anti-inflammatory agents (S. Bahekar, D. Shinde, 2004).
Catalysis and Chemical Synthesis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been facilitated by heteropoly acid H3PW12O40 (PW) as an effective catalyst. This methodology underscores the role of thiourea derivatives in chemical synthesis, offering advantages like high yields, short reaction times, and mild conditions. Such processes are crucial for creating complex organic molecules efficiently (A. Davoodnia, M. Bakavoli, Gh. Barakouhi, N. Tavakoli-Hoseini, 2007).
Antimicrobial and Antifungal Applications
Novel thiourea derivatives, including structures similar to N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, have shown promising antimicrobial and antifungal activities. These compounds were synthesized and evaluated against various pathogenic bacteria and fungi, demonstrating their potential as agents to combat microbial infections. The detailed synthesis and biological screening reveal the significant role these compounds could play in developing new antimicrobial therapies (H. Gaber, M. Bagley, S. Sherif, 2010).
Tissue Transglutaminase Inhibition
Thieno[2,3-d]pyrimidin-4-one acylhydrazide derivatives have been identified as moderately potent inhibitors of tissue transglutaminase (TGase 2), an enzyme involved in various biological processes, including cell death and tissue repair. This discovery opens avenues for therapeutic interventions in diseases associated with TGase 2 activity, highlighting the potential medical applications of thiourea derivatives (E. Duval, April W. Case, R. Stein, G. Cuny, 2005).
Safety And Hazards
- Thiourea is considered hazardous and may form combustible dust concentrations in air.
- It is harmful if swallowed and may cause cancer.
- Proper handling precautions are essential.
将来の方向性
- Investigate potential applications of this compound in drug development, considering its diverse biological properties.
- Explore its interactions with specific biological targets.
Please note that specific details on relevant papers would require further research. If you need more information, feel free to ask! 😊
特性
IUPAC Name |
(4-thiophen-2-ylpyrimidin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c10-8(14)13-9-11-4-3-6(12-9)7-2-1-5-15-7/h1-5H,(H3,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTPPCPRBDFTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-thienyl)-2-pyrimidinyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

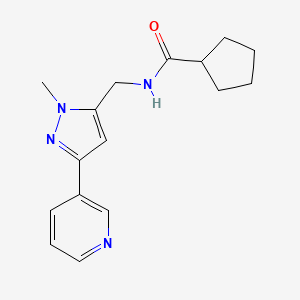
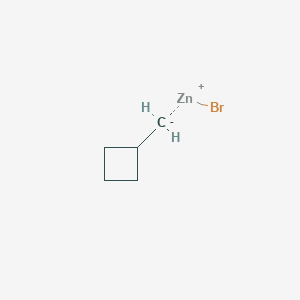
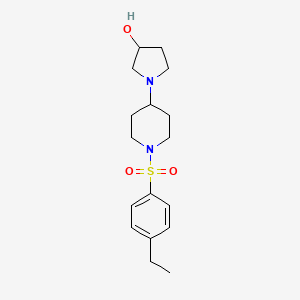
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2769259.png)
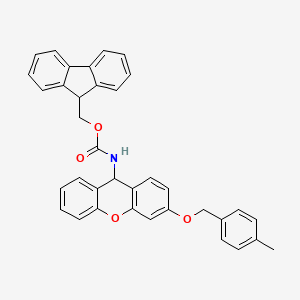
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2769262.png)
![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)
![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)
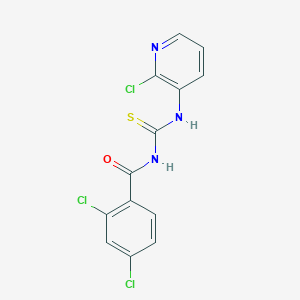
![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)
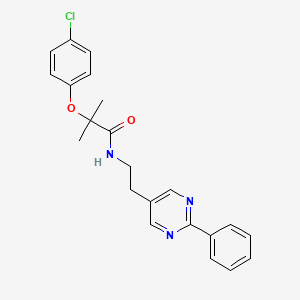
![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)
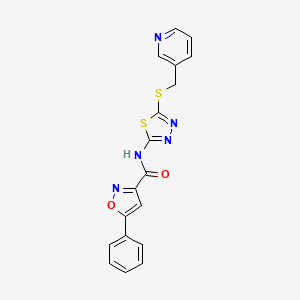
![3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide](/img/structure/B2769275.png)